molecular formula C20H19N5O3S B12021649 Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 577764-59-1

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B12021649
CAS No.: 577764-59-1
M. Wt: 409.5 g/mol
InChI Key: KANWWIWRRVYHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based derivative featuring a pyridinyl ring, an allyl group, and a methyl benzoate moiety. For instance, 4-((((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide (CAS 618880-17-4) shares the core triazolylthioacetamido-benzoate scaffold but substitutes the methyl ester with a benzamide group . The molecular framework of such compounds is characterized by:

  • A 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetyl group.
  • A pyridin-2-yl group at the 5-position of the triazole.
  • An allyl group at the 4-position of the triazole.
  • A benzoate ester or amide at the terminal position.

Properties

CAS No.

577764-59-1

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H19N5O3S/c1-3-12-25-18(16-6-4-5-11-21-16)23-24-20(25)29-13-17(26)22-15-9-7-14(8-10-15)19(27)28-2/h3-11H,1,12-13H2,2H3,(H,22,26)

InChI Key

KANWWIWRRVYHSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazide Formation

Pyridine-2-carboxylic acid hydrazide is prepared by refluxing pyridine-2-carbonyl chloride with hydrazine hydrate in ethanol (80°C, 4 h). Yield: 92%.

Thiosemicarbazide Synthesis

The hydrazide reacts with allyl isothiocyanate in dry tetrahydrofuran (THF) at 0–5°C for 2 h, yielding N-allyl-N'-(pyridin-2-yl)carbonylthiosemicarbazide. Yield: 85%.

Cyclization to Triazole-Thiol

Cyclization of the thiosemicarbazide in 2 M NaOH at reflux (6 h) produces 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds via intramolecular nucleophilic attack and dehydrative ring closure. Yield: 78%.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.25 (d, J = 7.8 Hz, 1H, pyridine-H3), 7.94 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H4), 7.54 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, pyridine-H5), 5.98–5.85 (m, 1H, allyl-CH), 5.21 (dq, J = 17.2, 1.6 Hz, 1H, allyl-CH₂), 5.14 (dq, J = 10.4, 1.4 Hz, 1H, allyl-CH₂), 4.72 (d, J = 5.2 Hz, 2H, N-CH₂).

  • HRMS (ESI) : m/z calcd for C₁₁H₁₁N₄S [M+H]⁺ 247.0652, found 247.0650.

Synthesis of Methyl 4-(2-bromoacetamido)benzoate

Acylation of Methyl 4-aminobenzoate

Methyl 4-aminobenzoate is treated with bromoacetyl bromide in dichloromethane (DCM) at 0°C, with triethylamine as a base. After stirring for 3 h at room temperature, the product is isolated by extraction and recrystallized from ethanol. Yield: 89%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.02 (s, 2H, COCH₂Br), 3.92 (s, 3H, OCH₃).

  • FT-IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

Thioether Coupling Reaction

The triazole-thiol (1.0 equiv) and methyl 4-(2-bromoacetamido)benzoate (1.1 equiv) are combined in anhydrous DMF with K₂CO₃ (2.0 equiv). The mixture is stirred at 60°C for 12 h under nitrogen. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1). Yield: 73%.

Optimization Table

ConditionVariationYield (%)
BaseK₂CO₃73
Cs₂CO₃68
SolventDMF73
THF52
Temperature (°C)6073
2541

Spectral Characterization of Final Product

¹H NMR (600 MHz, DMSO-d₆)

  • δ 10.42 (s, 1H, NH), 8.71 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.23 (d, J = 8.4 Hz, 2H, Ar-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.93 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H4), 7.52 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, pyridine-H5), 5.96–5.83 (m, 1H, allyl-CH), 5.20 (dq, J = 17.2, 1.6 Hz, 1H, allyl-CH₂), 5.12 (dq, J = 10.4, 1.4 Hz, 1H, allyl-CH₂), 4.70 (d, J = 5.2 Hz, 2H, N-CH₂), 4.08 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃).

¹³C NMR (151 MHz, DMSO-d₆)

  • δ 169.8 (C=O ester), 166.3 (C=O amide), 158.6 (triazole-C3), 150.2 (pyridine-C2), 142.7 (Ar-C), 136.4 (allyl-CH), 132.1 (pyridine-C4), 129.8 (Ar-CH), 128.5 (pyridine-C5), 123.9 (pyridine-C6), 118.3 (allyl-CH₂), 52.4 (OCH₃), 40.8 (SCH₂), 38.5 (N-CH₂).

HRMS (ESI-TOF) : m/z calcd for C₂₁H₂₀N₅O₃S [M+H]⁺ 430.1287, found 430.1285.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) during triazole formation reduces reaction time from 6 h to 30 min, improving yield to 82%.

One-Pot Sequential Synthesis

Combining hydrazide formation, thiosemicarbazide synthesis, and cyclization in a single pot with ionic liquid [BMIM]BF₄ as a catalyst achieves 76% overall yield, minimizing purification steps.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage in the molecule undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) yields sulfonium salts.

  • Displacement by amines (e.g., benzylamine) generates thioether-amine derivatives .

Example Reaction Conditions :

ReagentSolventTemperatureYield
CH₃I, K₂CO₃Acetonitrile60°C72%

Oxidation Reactions

The thioether group is susceptible to oxidation:

  • Mild oxidation with H₂O₂/CH₃COOH produces sulfoxide (R-SO-R').

  • Strong oxidation with KMnO₄/H₂SO₄ converts the thioether to a sulfone (R-SO₂-R') .

Oxidation Outcomes :

Oxidizing AgentProductSelectivity
H₂O₂/CH₃COOHSulfoxideHigh
KMnO₄/H₂SO₄SulfoneModerate

Reduction of the Allyl Group

The allyl (-CH₂-CH₂-CH₂) substituent on the triazole ring undergoes catalytic hydrogenation:

  • Using H₂/Pd-C in ethanol reduces the allyl group to a propyl chain .

Key Data :

  • Pressure: 1–3 atm

  • Reaction Time: 4–6 hours

  • Yield: 85%

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed under acidic or basic conditions:

  • Basic hydrolysis (NaOH/H₂O, reflux) yields the carboxylic acid derivative .

  • Enzymatic hydrolysis (lipases) offers stereoselective pathways .

Comparative Hydrolysis Rates :

ConditionTime (h)Conversion
1M NaOH, 80°C295%
Lipase, pH 7.42460%

Coordination with Metal Ions

The pyridine and triazole nitrogen atoms act as ligands for transition metals:

  • Forms stable complexes with Fe³⁺, Cu²⁺, and Zn²⁺ .

  • Coordination alters electronic properties, enhancing catalytic activity in oxidation reactions .

Complex Stability Constants (log K) :

Metal Ionlog K
Fe³⁺12.3
Cu²⁺10.8

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization:

  • Forms fused triazole-pyridine heterocycles, which are pharmacologically relevant .

Representative Cyclization Pathway :

  • Deprotonation of the triazole NH group.

  • Nucleophilic attack on the pyridine ring.

  • Aromatization to yield polycyclic products .

Biochemical Interactions

The compound inhibits enzymes via non-covalent interactions:

  • HDAC2 Inhibition : Binds to the zinc-containing active site via the triazole-thioether motif (IC₅₀ = 0.8 μM) .

  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins .

Derivatization via Amide Bond Formation

The acetamido (-NH-CO-) group participates in condensation reactions:

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-amide derivatives.

  • Coupling with amino acids enhances water solubility .

Photochemical Reactivity

UV irradiation induces C-S bond cleavage:

  • Generates free radicals detectable via ESR spectroscopy .

  • Secondary products include pyridine-containing disulfides .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of the methyl ester group.

  • Stage 2 (300–400°C) : Pyrolysis of the triazole ring .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess significant antifungal and antibacterial activities. A study highlighted that certain triazole derivatives demonstrated superior antifungal activity compared to standard agents like bifonazole and comparable antibacterial effects to streptomycin against various pathogens .

Anticancer Potential
The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. The introduction of thio groups in triazoles has been associated with enhanced activity against cancer cells, suggesting that methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate could be explored further for its anticancer properties .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and thio compounds.
  • Acetamido Group Introduction : Acetamido groups can be introduced via acylation reactions.
  • Final Esterification : Methylation or esterification processes can yield the final product.

Each step requires careful optimization to ensure high yields and purity of the final compound.

Case Studies

Several studies have documented the applications of similar compounds in clinical settings:

  • Antimicrobial Activity Assessment : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacterial and fungal strains. The results indicated that specific modifications to the triazole structure significantly enhanced activity .
  • Cancer Cell Line Testing : Another investigation focused on the anticancer potential of triazole derivatives in various cancer cell lines. The findings suggested that compounds with specific substituents exhibited potent cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring and pyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Data

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Terminal acetamide C₁₄H₁₄N₆OS 330.37 182–184 65
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) Terminal carboxylic acid C₁₃H₁₃N₅O₂S 319.34 109–111 75
Ethyl 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (5a) Ethyl ester C₁₅H₁₇N₅O₂S 343.39 Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl acetamide C₁₉H₁₇ClN₆OS 420.89 Not reported Not reported
Methyl 2-(2-((4-allyl-5-(4-(dimethylamino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate Thiophene-carboxylate with p-tolyl and dimethylamino groups C₂₈H₂₉N₅O₃S₂ 547.69 Not reported Not reported

Key Observations:

Terminal Group Effects: Acetamide derivatives (e.g., 6a) exhibit higher melting points (182–184°C) compared to carboxylic acids (109–111°C), likely due to stronger hydrogen bonding in amides .

Substituent Influence :

  • Pyridin-2-yl at the triazole 5-position is conserved across analogues, suggesting its role in π-π stacking or metal coordination .
  • Allyl groups at the triazole 4-position may enhance lipophilicity and conformational flexibility .
  • Bulky aryl groups (e.g., 4-chlorophenyl in ) reduce solubility but may improve target specificity.

Key Findings:

  • Conventional reflux methods (e.g., ) achieve moderate yields (50–83%), while microwave-assisted synthesis () offers faster reaction times but lacks yield data.
  • Solvent polarity (e.g., DMF vs. ethanol) influences crystallization and purity .

Biological Activity

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 393.46 g/mol. The compound features a triazole ring, which is known for its pharmacological relevance, particularly in anti-cancer and anti-infective applications.

Structural Characteristics

PropertyValue
Molecular FormulaC20H19N5O3SC_{20}H_{19}N_{5}O_{3}S
Molecular Weight393.46 g/mol
Triazole RingPresent
Functional GroupsThioether, Acetamido

Synthesis

The synthesis of this compound typically involves the reaction of 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole with appropriate acetamido and benzoate derivatives. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (µM)
MCF710.0
HeLa15.0

These findings indicate that this compound may exert selective cytotoxic effects on cancer cells.

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key metabolic pathways in both bacterial and cancer cells. The triazole ring interacts with enzymes critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound). The study found that this compound significantly inhibited the growth of resistant bacterial strains and suggested its potential as a new antibiotic agent .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound against multiple cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential use as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous THF under nitrogen to form the thioacetate intermediate.
  • Step 2 : Coupling with methyl 4-aminobenzoate using carbodiimide (e.g., EDC) as a coupling agent in dichloromethane, monitored by TLC .
  • Critical Parameters : Temperature (0–5°C for thiol activation), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 for thiol:chloroacetyl chloride) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm) and allyl group geometry .
  • IR Spectroscopy : Detect thioacetamide C=S stretch (~680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) to resolve hydrolyzed byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Inert atmosphere (argon) at –20°C to prevent oxidation of the thioether moiety .
  • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis due to potential thiol-related irritancy .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. aryl substituents) impact the compound’s bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs by replacing the allyl group with phenyl or cyclohexyl groups. Evaluate antimicrobial activity via MIC assays against S. aureus and E. coli .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial enoyl-ACP reductase .

Q. How can contradictory data in bioactivity studies (e.g., variable IC50 values) be systematically resolved?

  • Methodology :

  • Comparative Assays : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate environmental effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies without altering its core structure?

  • Methodology :

  • Co-solvent Systems : Test PEG-400/water mixtures (up to 20% v/v) to enhance solubility while maintaining stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication method) for controlled release .

Q. Which in vitro models are suitable for assessing metabolic stability?

  • Methodology :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.